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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on the Deleted in

Malignant Brain Tumors 1 (DMBT1) protein. It aims to offer a consolidated resource for

understanding the independent validation of its functions in cancer, immunity, and epithelial cell

differentiation. The information is presented through comparative data tables, detailed

experimental protocols, and visualizations of key signaling pathways.

Comparative Analysis of DMBT1 Expression and
Function
DMBT1, also known as salivary agglutinin (SAG) or gp-340, is a multifaceted protein implicated

in diverse biological processes.[1][2][3] Its role as a tumor suppressor, a pattern recognition

receptor in innate immunity, and a modulator of epithelial cell differentiation has been

investigated by multiple independent research groups. This section compares the quantitative

findings from various studies.

DMBT1 Expression in Cancer
Numerous studies have investigated the expression levels of DMBT1 in cancerous tissues

compared to normal tissues, with a general consensus pointing towards its downregulation in

several types of cancer.[4][5][6][7][8] This observation forms the basis of the hypothesis that

DMBT1 acts as a tumor suppressor.[3][6][9]
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Cancer Type
Tissue/Cell
Line

Method Finding
Supporting
Studies

Oral Squamous

Cell Carcinoma

(OSCC)

Primary OSCC

tissues
RT-PCR

40% (18/45)

showed

downregulation

or deletion of

DMBT1

expression.

Imai et al.[5][8]

Primary OSCC

tissues

Immunohistoche

mistry

56.1% (31/57)

showed

downregulation

of DMBT1

protein.

Imai et al.[5]

OSCC cell lines RT-PCR

All 9 cell lines

showed

downregulation

or deletion.

Imai et al.[5][8]

Breast Cancer

Carcinomas vs.

adjacent

normal/hyperplas

tic epithelia

Immunohistoche

mistry

5.5% (3/55) of

carcinomas were

positive vs.

78.6% (33/42) of

normal/hyperplas

tic epithelia.

Braidotti et al.[4]

Infiltrating

carcinomas
RT-PCR

37% (13/35)

showed DMBT1

expression.

Braidotti et al.[4]

Lung Cancer

Small Cell Lung

Cancer (SCLC)

cell lines

RT-PCR

100% (20/20)

lacked DMBT1

expression.

Kim et al.[6]

Non-Small Cell

Lung Cancer

(NSCLC) cell

lines

RT-PCR

43% (6/14)

lacked DMBT1

expression.

Kim et al.[6]
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Primary NSCLCs

vs.

corresponding

normal lung

tissues

RT-PCR

45% (9/20) of

tumors showed

markedly low

expression.

Kim et al.[6]

Lung cancer cell

lines

Gene expression

analysis

91% (20/22)

showed

diminished

expression.

Wu et al.[7]

Gastric Cancer

Precancerous

gastric lesions

(Dysplasia vs.

MAG) in

Hispanics

Real-time PCR

Significantly

higher

expression in

dysplasia.

Contreras et al.

[10]

Gastric

adenocarcinoma

s (intestinal type)

Immunohistoche

mistry

100% induction

of DMBT1.
Kang et al.[10]

Gastric

adenocarcinoma

s (diffuse type)

Immunohistoche

mistry

20% induction of

DMBT1.
Kang et al.[10]

Ovarian Cancer
Ovarian cancer

cell lines

Western Blot,

qRT-PCR

Downregulated

in OC cell lines,

especially

SKOV3.

Chen et al.[9]

Epithelial Skin

Cancer

Skin tumors vs.

flanking normal

epidermis

Immunohistoche

mistry

94.7% (18/19) of

tumors displayed

downregulation.

Mollenhauer et

al.[11]

Functional Validation of DMBT1 in Bacterial Binding
DMBT1's role as a pattern recognition receptor involves binding to a wide array of pathogens,

thereby contributing to mucosal defense.[1] Studies have quantitatively assessed the impact of

DMBT1 genetic variants on its bacterial binding capacity.
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DMBT1 Variant Bacteria Method Finding Study

Short variant (6

kb, 8 SRCR

domains) vs.

Long variant (8

kb, 13 SRCR

domains)

S. mutans
ELISA-based

adherence assay

~42.4% reduced

binding capacity

for the short

variant.

Renner et al.[12]

S. gordonii
ELISA-based

adherence assay

~32.5% reduced

binding capacity

for the short

variant.

Renner et al.[12]

E. coli
ELISA-based

adherence assay

~44.3% reduced

binding capacity

for the short

variant.

Renner et al.[12]

H. pylori
ELISA-based

adherence assay

~35.1% reduced

binding capacity

for the short

variant.

Renner et al.[12]

Key Signaling Pathways Involving DMBT1
DMBT1 has been shown to interact with and modulate key signaling pathways involved in cell

proliferation, differentiation, and survival. The following diagrams illustrate these relationships

based on published findings.
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Caption: DMBT1 interaction with Galectin-3 and inhibition of the PI3K/Akt pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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